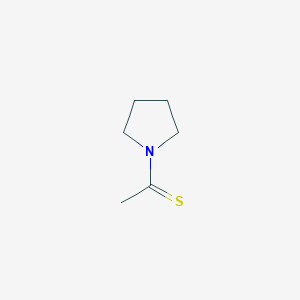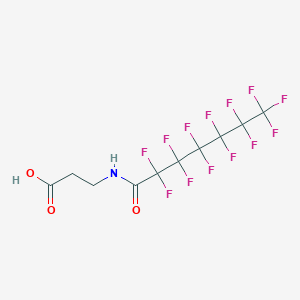
N-(Perfluoroheptanoyl)-3-aminopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Perfluoroheptanoyl)-3-aminopropanoic acid is a synthetic compound characterized by the presence of a perfluorinated heptanoic acid moiety attached to a 3-aminopropanoic acid backbone. This compound is part of the broader class of perfluorinated compounds, which are known for their unique chemical properties, including high thermal stability, resistance to degradation, and hydrophobicity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Perfluoroheptanoyl)-3-aminopropanoic acid typically involves the reaction of perfluoroheptanoic acid with 3-aminopropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to remove impurities and by-products.
化学反应分析
Types of Reactions
N-(Perfluoroheptanoyl)-3-aminopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluoroheptanoic acid derivatives, while reduction can produce amine derivatives.
科学研究应用
N-(Perfluoroheptanoyl)-3-aminopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems due to its unique chemical properties.
Industry: The compound is used in the development of advanced materials, including coatings and surfactants, due to its hydrophobic and oleophobic characteristics.
作用机制
The mechanism of action of N-(Perfluoroheptanoyl)-3-aminopropanoic acid involves its interaction with specific molecular targets and pathways. The perfluorinated moiety imparts unique properties that can influence the compound’s behavior in biological systems. For example, it may interact with lipid membranes, altering their structure and function. Additionally, the compound’s ability to resist degradation makes it a stable candidate for various applications.
相似化合物的比较
Similar Compounds
Perfluoroheptanoic acid: Shares the perfluorinated heptanoic acid moiety but lacks the 3-aminopropanoic acid backbone.
Perfluorooctanoic acid: Similar in structure but with an additional carbon atom in the perfluorinated chain.
Perfluoropentanoic acid: Shorter perfluorinated chain compared to N-(Perfluoroheptanoyl)-3-aminopropanoic acid.
Uniqueness
This compound is unique due to the combination of its perfluorinated heptanoic acid moiety and the 3-aminopropanoic acid backbone. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
160845-44-3 |
|---|---|
分子式 |
C10H6F13NO3 |
分子量 |
435.14 g/mol |
IUPAC 名称 |
3-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoylamino)propanoic acid |
InChI |
InChI=1S/C10H6F13NO3/c11-5(12,4(27)24-2-1-3(25)26)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h1-2H2,(H,24,27)(H,25,26) |
InChI 键 |
WRCYUMJBOHRCEH-UHFFFAOYSA-N |
规范 SMILES |
C(CNC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



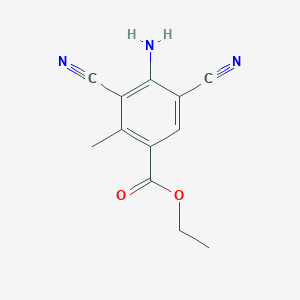
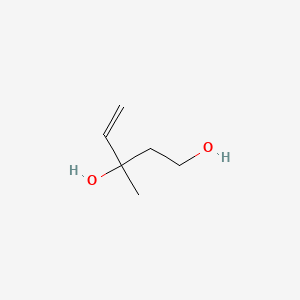
![N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B14142673.png)
![N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine](/img/structure/B14142694.png)
![2-[[4-methyl-5-[4-[(2-methylbenzoyl)amino]phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic Acid](/img/structure/B14142695.png)

![3-[(2-chlorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14142702.png)
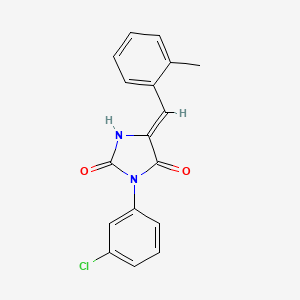
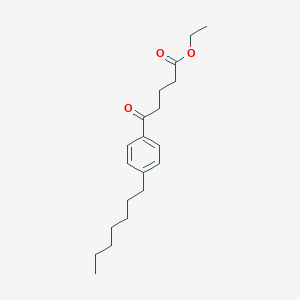
![N-[4-(Acetylamino)phenyl]-2-hydroxyacetamide](/img/structure/B14142707.png)
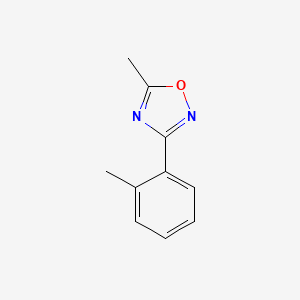
![1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine](/img/structure/B14142733.png)
